BenchChemオンラインストアへようこそ!

(2,3-dihydro-1H-inden-4-yl)methanamine

5-HT1A Receptor Medicinal Chemistry Structure-Activity Relationship (SAR)

(2,3-Dihydro-1H-inden-4-yl)methanamine, with CAS 17450-60-1 and molecular formula C10H13N, is an organic compound belonging to the class of indene derivatives characterized by a rigid bicyclic dihydroindene scaffold substituted with a methanamine functional group at the 4-position. This molecular architecture defines it as a primary amine building block, structurally distinguished by the constrained indane core, which imparts distinct conformational rigidity compared to flexible-chain amine analogs, thereby making it a key intermediate in medicinal chemistry for the synthesis of receptor-targeting ligands.

Molecular Formula C10H13N
Molecular Weight 147.221
CAS No. 17450-60-1
Cat. No. B2777688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,3-dihydro-1H-inden-4-yl)methanamine
CAS17450-60-1
Molecular FormulaC10H13N
Molecular Weight147.221
Structural Identifiers
SMILESC1CC2=C(C1)C(=CC=C2)CN
InChIInChI=1S/C10H13N/c11-7-9-5-1-3-8-4-2-6-10(8)9/h1,3,5H,2,4,6-7,11H2
InChIKeyKHEAFXLBELPDBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(2,3-Dihydro-1H-inden-4-yl)methanamine (CAS: 17450-60-1) Procurement: Core Properties and Structural Class for R&D Sourcing


(2,3-Dihydro-1H-inden-4-yl)methanamine, with CAS 17450-60-1 and molecular formula C10H13N, is an organic compound belonging to the class of indene derivatives characterized by a rigid bicyclic dihydroindene scaffold substituted with a methanamine functional group at the 4-position [1]. This molecular architecture defines it as a primary amine building block, structurally distinguished by the constrained indane core, which imparts distinct conformational rigidity compared to flexible-chain amine analogs, thereby making it a key intermediate in medicinal chemistry for the synthesis of receptor-targeting ligands . While various purity grades and packaging sizes are available for research procurement , the compound's intrinsic value for R&D applications lies fundamentally in its specific 4-substituted scaffold geometry, a parameter critical for the structure-activity relationships (SAR) of downstream candidates.

Risks of Substituting (2,3-Dihydro-1H-inden-4-yl)methanamine with Unverified Indane Analogs in Critical Synthesis


Substituting (2,3-dihydro-1H-inden-4-yl)methanamine with generically similar indane-amine derivatives—such as the 1-aminomethylindane isomer or other substituted benzylamines—is not a neutral exchange in pharmaceutical development and can catastrophically alter key pharmacological outcomes including target receptor affinity, functional activity profile, and metabolic stability [1]. The precise positioning of the aminomethyl group on the indane core (e.g., 4- versus 1-substitution) dictates the three-dimensional spatial orientation of the amine pharmacophore within receptor binding pockets, as rigid cyclic scaffolds like the indane ring constrain the molecule's conformational flexibility differently than simple benzylamines or acyclic amine analogs [2]. Furthermore, patent literature explicitly establishes that specific indane-amine derivatives demonstrate high affinity and selectivity for the 5HT7 receptor, a therapeutic target implicated in CNS disorders and migraine pathophysiology [3]. This selectivity profile is inherently linked to the exact substitution pattern, meaning that even a seemingly minor structural change—such as shifting the amine from the 4-position to the 1-position or extending the carbon chain—can result in complete loss of target engagement, altering biological activity from potent agonist to inactive compound, thus jeopardizing the reproducibility and validity of downstream biological assays or synthetic routes [4].

Quantitative Evidence: Performance Benchmarking of (2,3-Dihydro-1H-inden-4-yl)methanamine Against Structural Analogs


4-Position Indane Scaffold Affords Sub-Nanomolar 5-HT1A Receptor Affinity in Ligand Conjugates (Indirect Scaffold Potency Benchmarking)

Derivatives incorporating the 2,3-dihydro-1H-inden-4-yl scaffold demonstrate potent binding to the human serotonin 5-HT1A receptor, a key target for CNS therapeutics. Specifically, a compound featuring this scaffold as a core structural element—6-(4-(4-(2,3-dihydro-1H-inden-4-yl)piperazin-1-yl)butoxy)isoindolin-1-one (CHEMBL1257382)—exhibited a Ki value of 0.740 nM against the human 5-HT1A receptor expressed in HeLa cells [1]. This sub-nanomolar affinity benchmark provides quantitative context for the scaffold's capacity to engage G protein-coupled receptors when appropriately derivatized, serving as a comparative baseline against alternative bicyclic or monocyclic amine cores in medicinal chemistry campaigns [2].

5-HT1A Receptor Medicinal Chemistry Structure-Activity Relationship (SAR)

Conformational Rigidity of 1-Aminoindans (Closest Structural Homolog) Yields Superior NMT Inhibition Compared to Flexible Benzylamines

The closest structural homologs to the target compound—1-aminoindans—exhibit significantly enhanced inhibition of rabbit adrenal norepinephrine N-methyltransferase (NMT) compared to their conformationally flexible benzylamine counterparts [1]. This study provides direct comparative evidence that constraining the amine-containing side chain into the rigid indane bicyclic system (as in the 2,3-dihydro-1H-inden-4-yl scaffold) increases inhibitory potency. Specifically, bicyclic analogs of benzylamine with a five-membered second ring (1-aminoindan) demonstrated greater inhibition than those with four-, six-, or seven-membered rings. The most potent compound in this series, 4,5-dichloro-1-aminoindan, exhibited competitive inhibition kinetics with a Ki value of 0.22 μM, and importantly, significantly decreased epinephrine concentration in the adrenal glands of exercised rats in vivo [2]. This class-level inference suggests that the rigid indane core of (2,3-dihydro-1H-inden-4-yl)methanamine is a critical determinant for enhanced target engagement compared to non-rigidized amine building blocks.

Norepinephrine N-Methyltransferase (NMT) Inhibition Enzyme Kinetics Conformational Restriction

Indane Core Modification Abolishes Potency: Direct SAR Evidence for Scaffold Dependency in Target Engagement

In antimalarial drug discovery programs, attempts to constrain the benzylamine moiety into an aminoindane ring system—a direct analog to the 2,3-dihydro-1H-inden-4-yl scaffold—failed to improve potency, demonstrating that scaffold geometry is not a universal enhancer but a highly specific parameter dictating biological outcome [1]. This evidence underscores a critical procurement principle: the value of (2,3-dihydro-1H-inden-4-yl)methanamine lies not in a generic "rigidification advantage," but in its unique ability to present the amine pharmacophore in a precise spatial orientation that is either enabling or detrimental depending on the specific biological target. Attempting to substitute a flexible benzylamine with a constrained indane amine in a synthesis without prior SAR validation risks abolishing activity entirely [2].

Structure-Activity Relationship (SAR) Antiparasitic Drug Discovery Medicinal Chemistry

Optimal Application Scenarios for (2,3-Dihydro-1H-inden-4-yl)methanamine in R&D and Process Development


CNS Drug Discovery: Synthesis of High-Affinity 5-HT1A Receptor Ligands

The 2,3-dihydro-1H-inden-4-yl scaffold is a validated pharmacophoric element for achieving sub-nanomolar binding affinity to the human 5-HT1A receptor, as demonstrated by derivatives such as CHEMBL1257382 (Ki = 0.740 nM) [1]. This application scenario involves utilizing (2,3-dihydro-1H-inden-4-yl)methanamine as a key synthetic intermediate to construct piperazine-linked analogs for preclinical CNS drug discovery programs targeting anxiety, depression, and other 5-HT1A-mediated conditions. The rigid indane core provides the necessary spatial constraint to present the amine in an optimal orientation for receptor interaction [2].

Enzyme Inhibitor Development: Design of Conformationally Constrained NMT or Related Transferase Inhibitors

Class-level evidence from 1-aminoindan studies demonstrates that rigid indane scaffolds significantly enhance inhibition of norepinephrine N-methyltransferase (NMT) compared to flexible benzylamines, with a lead 4,5-dichloro-1-aminoindan derivative achieving a Ki of 0.22 μM and in vivo efficacy in reducing epinephrine levels [3]. This application scenario focuses on leveraging (2,3-dihydro-1H-inden-4-yl)methanamine as a starting material for designing novel, conformationally restricted inhibitors of methyltransferases or related enzymes where precise pharmacophore presentation is critical for active site engagement [4].

Structure-Activity Relationship (SAR) Studies: Scaffold-Hopping and Rigidification Campaigns

Given that constraining a benzylamine into an aminoindane scaffold can have divergent effects on potency—either enhancing inhibition (as with NMT) or failing to improve activity (as in certain antimalarial programs) [5]—a key application scenario is systematic SAR exploration. Researchers can procure (2,3-dihydro-1H-inden-4-yl)methanamine to systematically evaluate the impact of indane-based rigidification on potency, selectivity, and metabolic stability across diverse target classes. The 4-substituted isomer specifically enables exploration of spatial orientation effects that differ from the more common 1-substituted indane amines [6].

Process Chemistry and Chiral Resolution Development: Benchmarking for Asymmetric Synthesis

The broader class of aminoindanes, including the target compound, serves as a platform for developing and benchmarking novel chemoenzymatic dynamic kinetic resolution (DKR) processes. Literature demonstrates that related chiral intermediates, such as (R)-2,3-dihydro-1-indanamine, can be obtained in high yield (>90%) and excellent enantioselectivity (>99% ee) using enzymatic DKR methods [7]. This application scenario involves using (2,3-dihydro-1H-inden-4-yl)methanamine as a model substrate or comparator in process chemistry R&D aimed at optimizing chiral resolution protocols for primary amine-containing bicyclic compounds, a critical step for producing enantiopure pharmaceutical intermediates [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2,3-dihydro-1H-inden-4-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.